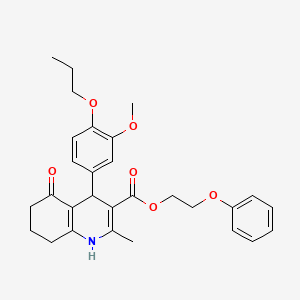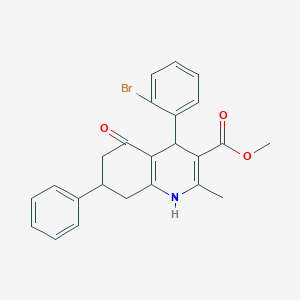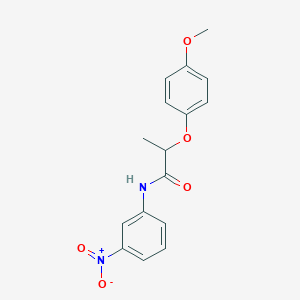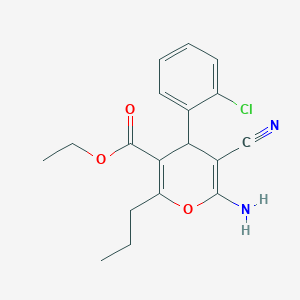
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of chemicals. GBR 12909 is a potent and selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. This compound has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 works by blocking the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, this compound 12909 increases the levels of dopamine in the brain, which can lead to an increase in mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine in the brain, which can lead to an increase in mood, motivation, and reward. This compound 12909 has also been shown to increase the release of serotonin, another neurotransmitter that plays a key role in regulating mood.
Advantages and Limitations for Lab Experiments
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has several advantages for use in lab experiments. This compound is highly selective for dopamine reuptake inhibition and has a long half-life, which allows for sustained effects. However, this compound 12909 also has some limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for research on 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909. One area of interest is the potential use of this compound in the treatment of addiction. This compound 12909 has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential for use in human addiction treatment. Another area of interest is the potential use of this compound 12909 in the treatment of depression and other mood disorders. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may have potential therapeutic effects for these conditions.
Synthesis Methods
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(3-chloro-4-methoxyphenyl)piperazine with benzyl chloride in the presence of a base. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of this compound 12909.
Scientific Research Applications
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes. This compound has been shown to be effective in treating Parkinson's disease, depression, and addiction. This compound 12909 has also been used to study the effects of dopamine on learning and memory, as well as its role in the development of schizophrenia.
properties
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O.2ClH/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16;;/h2-8,13H,9-12,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPVYYEWXWRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4961542.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4961546.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4961557.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4961559.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4961565.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4961576.png)


![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)

![rel-(2R,3R)-3-{methyl[3-(4-morpholinyl)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4961622.png)
![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)